1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene
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Overview
Description
1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted with a propyl chain bearing a 3-methylbut-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit oxidative stress pathways by scavenging free radicals or modulating the expression of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A compound with similar structural features but different biological activities.
1,4-Dimethylbenzene: A simpler aromatic compound with different reactivity and applications.
Uniqueness
1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and 3-methylbut-2-en-1-yloxy groups makes it a versatile compound for various applications.
Properties
CAS No. |
93105-61-4 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-methoxy-4-[2-(3-methylbut-2-enoxy)propyl]benzene |
InChI |
InChI=1S/C15H22O2/c1-12(2)9-10-17-13(3)11-14-5-7-15(16-4)8-6-14/h5-9,13H,10-11H2,1-4H3 |
InChI Key |
UTKNYKCWTFUTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)OCC=C(C)C |
Origin of Product |
United States |
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